![molecular formula C14H8F3N3O2 B1331412 5-苯基-7-(三氟甲基)吡唑并[1,5-a]嘧啶-3-羧酸 CAS No. 312635-16-8](/img/structure/B1331412.png)

5-苯基-7-(三氟甲基)吡唑并[1,5-a]嘧啶-3-羧酸

描述

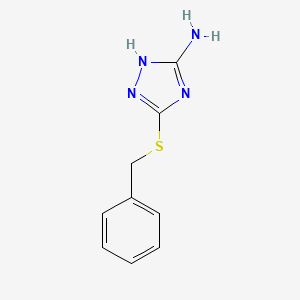

The compound 5-Phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid is a derivative of the pyrazolo[1,5-a]pyrimidine class, which has been extensively studied due to its biological relevance and potential therapeutic applications. This class of compounds has been identified as a privileged structure, meaning it is a versatile scaffold that can interact with various types of biological targets .

Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyrimidine derivatives often involves the condensation of aminopyrazoles with appropriate diketones or beta-diketones. For instance, the synthesis of 7-trifluoromethyl-substituted pyrazolo[1,5-a]pyrimidines can be achieved through a novel two-step synthesis starting from 3-aminopyrazoles and ethyl 4,4,4-trifluorobut-2-ynoate, followed by various bond-forming reactions to introduce different substituents . Another approach involves the condensation of 5-aminopyrazole derivatives with trifluoromethyl-beta-diketones, followed by solution-phase acylation and reduction methodologies to yield a diverse library of compounds .

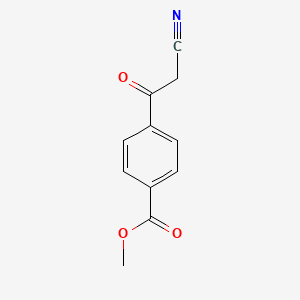

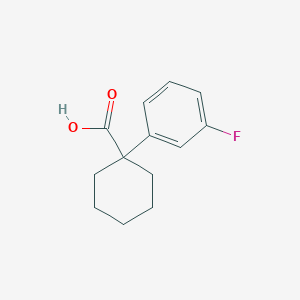

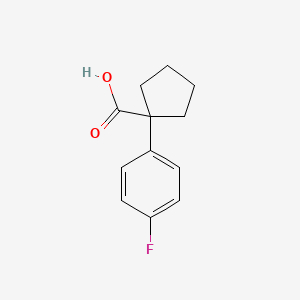

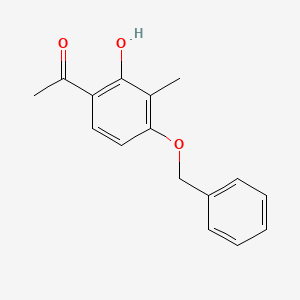

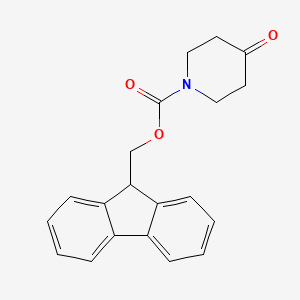

Molecular Structure Analysis

The molecular structure of pyrazolo[1,5-a]pyrimidine derivatives is characterized by the presence of a pyrazole ring fused to a pyrimidine ring. The trifluoromethyl group at the 7-position and various substituents at other positions can significantly influence the compound's biological activity and physical properties. The crystal structure of a related compound, 5-(4-fluorophenyl)-N,N-dimethyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide, has been determined, providing insights into the molecular conformation and potential interactions with biological targets10.

Chemical Reactions Analysis

Pyrazolo[1,5-a]pyrimidine derivatives can undergo various chemical reactions, including SNAr type reactions for C-5 position substitution and Suzuki–Miyaura cross-coupling for C-3 position arylation . These reactions allow for the introduction of diverse substituents, which can be used to modulate the biological activity of the compounds. Additionally, the pyrazolo[1,5-a]pyrimidine scaffold can be further functionalized through reactions with heterocyclic amines, cyanoacetamide, and other reagents to yield a wide range of derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazolo[1,5-a]pyrimidine derivatives are influenced by the substituents present on the core scaffold. The introduction of a trifluoromethyl group, for example, can enhance the compound's lipophilicity and metabolic stability, potentially improving its pharmacokinetic profile. The presence of various substituents can also affect the compound's solubility, melting point, and ability to form crystals, which are important considerations for drug development10.

科学研究应用

Synthesis and Biological Activity

5-Phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid and its derivatives have been studied for their synthesis and biological activities. One study reported the synthesis of a related compound, which showed significant inhibition against various cancer cell lines (Liu et al., 2016).

Regioselective Synthesis

The regioselective synthesis of this compound has been explored. For instance, a study detailed the synthesis of 7-substituted pyrazolo[1,5-a]pyrimidine-3-carboxamides, indicating the potential for creating a range of derivatives with different biological properties (Drev et al., 2014).

Efficient Synthesis Approaches

Efficient synthesis methods for various 3,5-disubstituted derivatives of this compound have been developed. These methods facilitate the creation of a library of compounds with potential applications in kinase inhibition and other areas (Jismy et al., 2020).

Photophysical Properties

The photophysical properties of derivatives of this compound have been investigated. A study reported on the absorption UV-Vis and fluorescence properties of a series of these derivatives, highlighting their potential applications in materials science and photophysics (Stefanello et al., 2022).

Antitumor Activity

Research has also focused on the antitumor activities of derivatives of this compound. One study synthesized a derivative that demonstrated marked inhibition against human lung adenocarcinoma and gastric cancer cell lines, showing promise as an anticancer agent (Liu et al., 2020).

Fungicidal Activity

In the realm of agriculture, derivatives of this compound have been synthesized as analogues of systemic fungicides like carboxin. This research could lead to the development of new fungicides with enhanced effectiveness and safety profiles (Huppatz, 1985).

未来方向

The future directions in the research of this compound involve improving the structural diversity and allowing a synergic effect between new synthetic routes and the possible applications of these compounds . This includes protocols that aim to minimize synthesis pathways, employ cheap reagents, and develop processes that prevent or reduce waste production .

属性

IUPAC Name |

5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8F3N3O2/c15-14(16,17)11-6-10(8-4-2-1-3-5-8)19-12-9(13(21)22)7-18-20(11)12/h1-7H,(H,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISTITOKMPPPWKZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC3=C(C=NN3C(=C2)C(F)(F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8F3N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-Benzyl-5-(4-chloro-phenyl)-4H-[1,2,4]triazole-3-thiol](/img/structure/B1331341.png)

![5,7-Dimethyl-2-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B1331346.png)